5,6,7,8-Tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dithione
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Overview
Description
The compound “5,6,7,8-Tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dithione” is a chemical compound that has been studied for its potential therapeutic applications . It has been identified as a new chemotype of AKT1 inhibitors for Acute Myeloid Leukemia .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, the Gewald reaction has been used to synthesize derivatives of this compound .Chemical Reactions Analysis
The specific chemical reactions involving this compound would depend on the conditions and the presence of other reactants. I found a reference to the cyclization of an amino-ester to produce a related compound .Scientific Research Applications
Chemistry and Properties of Analogous Compounds
Research into compounds containing pyridine-2,6-diylbis(1H-benzimidazole) and pyridine-2,6-diylbis(1,3-benzothiazole) has revealed significant variability in their chemistry and properties. These studies have highlighted the preparation procedures, properties of organic compounds in their protonated/deprotonated forms, and their complex compounds. Important properties such as spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activities have been summarized. This research points to potential areas of interest for further investigation, including the exploration of unknown analogues (Boča, Jameson, & Linert, 2011).
Applications in Medicinal Chemistry
Pyranopyrimidine scaffolds, closely related to the compound of interest, have been identified as key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Recent reviews cover synthetic pathways employed for developing substituted pyranopyrimidines and their derivatives, utilizing hybrid catalysts ranging from organocatalysts to nanocatalysts. These reviews emphasize the role of these scaffolds in the synthesis of lead molecules, highlighting the application of hybrid catalysts in creating bioactive compounds (Parmar, Vala, & Patel, 2023).
Biological Activities
Substituted tetrahydropyrimidine derivatives have been explored for their in vitro anti-inflammatory activity. The investigation into these compounds revealed potent anti-inflammatory effects, suggesting their potential as leads for anti-inflammatory drugs. This research underscores the importance of tetrahydropyrimidine derivatives in designing new therapeutic agents (Gondkar, Deshmukh, & Chaudhari, 2013).
Optoelectronic Materials
The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to create novel optoelectronic materials. These compounds exhibit electroluminescent properties and have been used in the development of organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mechanism of Action
Target of Action
The primary target of the compound 5,6,7,8-Tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dithione is AKT1 , a key protein kinase involved in cell survival and growth . AKT1 is a critical component of the PI3K/AKT/mTOR signaling pathway, which is often aberrantly activated in various types of cancer, including Acute Myeloid Leukemia (AML) .
Mode of Action
The compound acts as an inhibitor of AKT1 . By binding to the AKT1 protein, it prevents the kinase from phosphorylating its substrates, thereby inhibiting the activation of downstream signaling pathways . This leads to a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells where the PI3K/AKT/mTOR pathway is overactive .
Biochemical Pathways
The compound primarily affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and proliferation. When AKT1 is inhibited by the compound, the downstream effects include a decrease in mTOR activation, leading to reduced cell growth and increased apoptosis . This can have a significant impact on cancer cells, where this pathway is often upregulated .
Result of Action
The inhibition of AKT1 by the compound leads to a clear effect on growth inhibition and induction of apoptosis in AML cells . This suggests that the compound could have potential therapeutic effects in the treatment of AML and possibly other cancers where the PI3K/AKT/mTOR pathway is overactive .
Future Directions
Biochemical Analysis
Biochemical Properties
5,6,7,8-Tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dithione has been found to interact with several enzymes and proteins. It has been shown to have potent antiproliferative effects, indicating that it may interact with key proteins involved in cell proliferation
Cellular Effects
In cellular processes, this compound has been shown to influence cell function. It has been found to have potent antiproliferative effects, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dithione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S3/c13-8-7-5-3-1-2-4-6(5)15-9(7)12-10(14)11-8/h1-4H2,(H2,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLZZNSIZFIULO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=S)NC3=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357010 |
Source
|
Record name | 5,6,7,8-Tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37471-07-1 |
Source
|
Record name | 5,6,7,8-Tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2,4-dithione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90357010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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